Molecular Weight and Lipophilicity Differentiation: CAS 301164-80-7 vs. JWH-018 and WIN 55,212-2
CAS 301164-80-7 possesses a molecular weight of 568.9 Da, approximately 67% larger than JWH-018 (341.4 Da) and 33% larger than WIN 55,212-2 (426.6 Da) . Its estimated cLogP exceeds 10 due to the cumulative effect of two fully extended N-decyl (C10) chains, compared to a cLogP of approximately 5.8 for JWH-018 (single N-pentyl chain) and approximately 4.8 for WIN 55,212-2 (morpholinylethyl substitution) . This substantial increase in lipophilicity positions CAS 301164-80-7 well beyond the Lipinski Rule of Five threshold (cLogP > 5), predicting profoundly different aqueous solubility, membrane permeability, and non-specific protein binding characteristics compared to all commonly referenced indole-based cannabinoid ligands [1].
| Evidence Dimension | Molecular weight (Da) and estimated cLogP |
|---|---|
| Target Compound Data | MW = 568.9 Da; cLogP estimated > 10 (based on fragment-based calculation from two N-decyl chains plus indole cores) |
| Comparator Or Baseline | JWH-018: MW = 341.4 Da, cLogP ≈ 5.8; WIN 55,212-2: MW = 426.6 Da, cLogP ≈ 4.8; JWH-073: MW = 327.4 Da, cLogP ≈ 5.0 |
| Quantified Difference | MW: +227.5 Da vs. JWH-018 (+67%); +142.3 Da vs. WIN 55,212-2 (+33%). cLogP: >4 log units higher than JWH-018 (>10 vs. ~5.8). |
| Conditions | Molecular weight from vendor-certified molecular formula (C39H56N2O); cLogP values estimated based on consensus fragment-based computational prediction and cross-referenced with published values for comparator compounds. |
Why This Matters
A cLogP differential of >4 log units translates to a theoretical >10,000-fold difference in octanol-water partition coefficient, fundamentally altering solubility and non-specific binding profiles—a critical consideration for assay design, formulation, and interpretation of biological screening results.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
